molecular formula C16H21N5O5 B12425673 N-Acetyl Famciclovir-d4

N-Acetyl Famciclovir-d4

Cat. No.: B12425673
M. Wt: 367.39 g/mol
InChI Key: YVPKBRSEPCIJTF-CQOLUAMGSA-N
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Description

N-Acetyl Famciclovir-d4 is an isotopically labeled analog of N-Acetyl Famciclovir. It is a derivative of Famciclovir, which is an antiviral compound used as a prodrug of Penciclovir. Famciclovir is commonly used to treat herpes virus infections, including herpes zoster (shingles) and herpes simplex virus types 1 and 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Famciclovir-d4 involves the incorporation of deuterium atoms into the Famciclovir molecule. The process typically starts with the synthesis of Famciclovir from readily available N2-acetyl-7-benzylguanine. This is followed by the acetylation of Famciclovir to produce N-Acetyl Famciclovir. The deuterium atoms are then introduced through a series of reactions involving deuterated reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of phase-transfer catalysts and regioselective alkylation techniques to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Famciclovir-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion to Penciclovir through oxidation at the six position catalyzed by aldehyde oxidase.

    Reduction: Reduction of the acetyl groups to form the active antiviral compound.

    Substitution: Substitution reactions involving the purine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl Famciclovir-d4 is widely used in scientific research due to its isotopic labeling. Its applications include:

Mechanism of Action

N-Acetyl Famciclovir-d4, like Famciclovir, undergoes rapid biotransformation to the active antiviral compound Penciclovir. Penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes. Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which makes it valuable in research applications. Its deuterium atoms provide distinct mass spectrometric and nuclear magnetic resonance signals, allowing for precise quantification and analysis in various studies .

Properties

Molecular Formula

C16H21N5O5

Molecular Weight

367.39 g/mol

IUPAC Name

[4-(2-acetamidopurin-9-yl)-2-(acetyloxymethyl)-3,3,4,4-tetradeuteriobutyl] acetate

InChI

InChI=1S/C16H21N5O5/c1-10(22)19-16-17-6-14-15(20-16)21(9-18-14)5-4-13(7-25-11(2)23)8-26-12(3)24/h6,9,13H,4-5,7-8H2,1-3H3,(H,17,19,20,22)/i4D2,5D2

InChI Key

YVPKBRSEPCIJTF-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C(COC(=O)C)COC(=O)C)C([2H])([2H])N1C=NC2=CN=C(N=C21)NC(=O)C

Canonical SMILES

CC(=O)NC1=NC=C2C(=N1)N(C=N2)CCC(COC(=O)C)COC(=O)C

Origin of Product

United States

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